molecular formula C10H19NO2 B13629766 Rel-ethyl (3S,4S)-4-propylpyrrolidine-3-carboxylate

Rel-ethyl (3S,4S)-4-propylpyrrolidine-3-carboxylate

Cat. No.: B13629766
M. Wt: 185.26 g/mol
InChI Key: KRCNRQPAELEJHP-RKDXNWHRSA-N
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Description

rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-ethyl (3R,4R)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylate
  • rac-ethyl (3R,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
  • rac-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Uniqueness

rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate is unique due to its specific propyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl (3S,4S)-4-propylpyrrolidine-3-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-5-8-6-11-7-9(8)10(12)13-4-2/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

KRCNRQPAELEJHP-RKDXNWHRSA-N

Isomeric SMILES

CCC[C@@H]1CNC[C@H]1C(=O)OCC

Canonical SMILES

CCCC1CNCC1C(=O)OCC

Origin of Product

United States

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